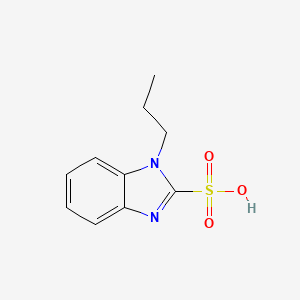![molecular formula C17H20N8O2S B2956966 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034408-76-7](/img/structure/B2956966.png)
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is an organic compound with applications in various scientific fields due to its unique structural characteristics and reactivity. The compound features a complex framework consisting of a 1,3,5-triazine ring, a benzo[c][1,2,5]thiadiazole moiety, and morpholino and dimethylamino substituents. This structure grants it interesting chemical and biological properties, making it an area of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the 1,3,5-triazine core: : This can be achieved through the cyclocondensation of suitable amidine derivatives with cyanuric chloride under controlled conditions.
Attachment of substituents: : Dimethylamino and morpholino groups are introduced through nucleophilic substitution reactions.
Synthesis of the benzo[c][1,2,5]thiadiazole-5-carboxamide: : This part of the molecule is synthesized separately via methods such as the reaction of o-phenylenediamine with thionyl chloride followed by amide formation.
Industrial Production Methods
In industrial settings, the synthesis process is optimized for scale, often involving:
Efficient catalysis: : Using catalysts to speed up reactions.
Controlled reaction environments: : Employing reactors with precise temperature, pressure, and mixing controls.
Purification steps: : Using techniques like crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce more functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to alter the electronic properties of the molecule.
Substitution: : Various substitution reactions can modify the morpholino and dimethylamino groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Conditions typically involve nucleophiles or electrophiles, depending on the desired modification.
Major Products
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of complex molecules and as a reactant in studying reaction mechanisms.
Biology
Biologically, it's investigated for its potential as a pharmacophore in drug design due to its ability to interact with various biological targets.
Medicine
In medicine, research focuses on its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Industrially, the compound finds applications in the development of advanced materials, including dyes, pigments, and electronic components.
作用機序
The mechanism of action for N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves:
Molecular Targets: : Interaction with specific proteins, enzymes, or receptors in biological systems.
Pathways: : Modulation of signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, or metabolism.
類似化合物との比較
When comparing this compound to others with similar structures, such as those containing the triazine or benzo[c][1,2,5]thiadiazole motifs, it stands out due to its specific substituents that impart unique reactivity and biological activities.
Similar Compounds
4,6-Dimorpholino-1,3,5-triazine: : Shares the triazine core but lacks the benzo[c][1,2,5]thiadiazole moiety.
Benzo[c][1,2,5]thiadiazole-5-carboxamide: : Contains the thiadiazole moiety but lacks the triazine core.
N-(4-(dimethylamino)phenyl)-benzo[c][1,2,5]thiadiazole-5-carboxamide: : Similar but differs in the triazine substituent.
Each of these compounds has unique properties, but N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is distinguished by its combined structural features, offering a unique blend of chemical reactivity and biological activity.
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2S/c1-24(2)16-19-14(20-17(21-16)25-5-7-27-8-6-25)10-18-15(26)11-3-4-12-13(9-11)23-28-22-12/h3-4,9H,5-8,10H2,1-2H3,(H,18,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLCWIJTJCVOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(oxan-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2956884.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2956893.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956894.png)

![N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2956896.png)
![3-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2956897.png)
![[2-[5-(1-Methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2956899.png)


![1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one](/img/structure/B2956903.png)

![{[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid](/img/structure/B2956906.png)
